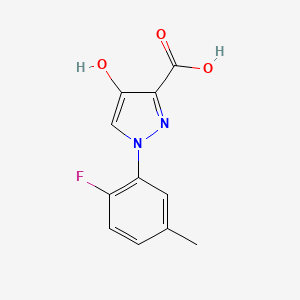1-(2-fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
CAS No.: 1152512-01-0
Cat. No.: VC3368734
Molecular Formula: C11H9FN2O3
Molecular Weight: 236.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1152512-01-0 |
|---|---|
| Molecular Formula | C11H9FN2O3 |
| Molecular Weight | 236.2 g/mol |
| IUPAC Name | 1-(2-fluoro-5-methylphenyl)-4-hydroxypyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H9FN2O3/c1-6-2-3-7(12)8(4-6)14-5-9(15)10(13-14)11(16)17/h2-5,15H,1H3,(H,16,17) |
| Standard InChI Key | NZTKUJCXIAFBFM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)F)N2C=C(C(=N2)C(=O)O)O |
| Canonical SMILES | CC1=CC(=C(C=C1)F)N2C=C(C(=N2)C(=O)O)O |
Introduction
Chemical Structure and Identification
Structural Composition
1-(2-fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid consists of a pyrazole ring with three key substitutions: a 2-fluoro-5-methylphenyl group at the N1 position, a hydroxyl group at position 4, and a carboxylic acid group at position 3. The compound exhibits a relatively complex three-dimensional structure due to the positioning of these functional groups in relation to one another.
Molecular Identity and Classification
The compound is classified as a substituted pyrazole derivative with multiple functional groups. Its complete identification parameters are as follows:
| Parameter | Value |
|---|---|
| Chemical Name | 1-(2-fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid |
| CAS Registry Number | 1152512-01-0 |
| Molecular Formula | C₁₁H₉FN₂O₃ |
| Molecular Weight | 236.2 g/mol |
| InChI | 1S/C11H9FN2O3/c1-6-2-3-7(12)8(4-6)14-5-9(15)10(13-14)11(16)17/h2-5,15H,1H3,(H,16,17) |
| InChI Key | NZTKUJCXIAFBFM-UHFFFAOYSA-N |
The compound's structure incorporates both aromatic and heterocyclic elements, with the pyrazole ring serving as the central scaffolding for the additional functional groups .
Physical and Chemical Properties
Physical Characteristics
1-(2-fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid exists as a powder at room temperature. Its physical appearance and handling properties make it suitable for laboratory research applications. The compound demonstrates stability under standard storage conditions, specifically at room temperature, which facilitates its use in various research contexts .
Chemical Properties
The compound's chemical behavior is influenced by its multiple functional groups:
-
The carboxylic acid moiety (-COOH) contributes acidity and provides a site for potential esterification, amidation, and salt formation.
-
The hydroxyl group at position 4 of the pyrazole ring offers hydrogen bonding capabilities and potential for derivatization.
-
The fluorine atom at position 2 of the phenyl ring enhances metabolic stability and alters electronic properties.
-
The methyl group at position 5 of the phenyl ring affects lipophilicity and steric properties .
The standard purity of commercially available samples is approximately 95%, which is sufficient for most research applications requiring high-quality reagents .
Analytical Characterization
Spectroscopic Properties
The structural confirmation of 1-(2-fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid would typically involve multiple analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Infrared (IR) spectroscopy for functional group identification
-
Mass spectrometry for molecular weight confirmation
-
X-ray crystallography for definitive structural elucidation
Chemical Reactivity Parameters
The unique structural features of this compound suggest specific reactivity patterns:
-
The carboxylic acid group provides a site for nucleophilic substitution reactions
-
The hydroxyl group at position 4 of the pyrazole ring can participate in hydrogen bonding and act as a nucleophile
-
The pyrazole N-H can undergo N-substitution reactions
-
The fluorine atom typically enhances metabolic stability and alters electronic properties of the phenyl ring
Structural Relationships with Similar Compounds
Comparison with Related Pyrazole Derivatives
Several structurally related compounds provide context for understanding the properties and potential applications of 1-(2-fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid:
-
1-(2-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid (CAS: 1152602-04-4) differs by lacking the methyl group on the phenyl ring. This compound has a molecular weight of 222.17 g/mol and shares similar functional group arrangements .
-
1-(2-Fluoro-5-methylphenyl)-1H-pyrazole-3-carboxylic acid (CAS: 1152537-21-7) lacks the 4-hydroxy group on the pyrazole ring that is present in our target compound. This structural difference would significantly affect hydrogen bonding capabilities and potentially alter biological activity profiles .
Structure-Activity Relationship Considerations
The presence of specific structural elements in 1-(2-fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid suggests certain patterns of bioactivity:
-
The fluorine atom typically enhances metabolic stability and modifies lipophilicity and electronic properties
-
The 4-hydroxy group on the pyrazole ring provides potential hydrogen bonding sites important for target binding
-
The carboxylic acid moiety offers opportunities for salt formation and additional derivatization
-
The methyl substituent on the phenyl ring can influence lipophilicity and steric interactions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume